tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylate group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the isoquinoline core, followed by the introduction of the tert-butyl, chlorosulfonyl, and carboxylate groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the purification of intermediates, control of reaction parameters, and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents, such as:
- tert-Butyl6-(methylsulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl6-(fluorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl6-(bromosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorosulfonyl group, in particular, allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C14H18ClNO4S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
tert-butyl 6-chlorosulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
ZVBUKKNFIRKBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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